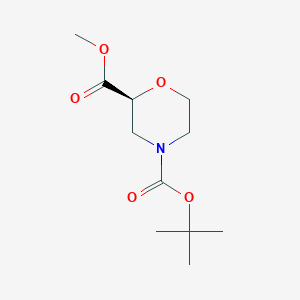
4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole (4-CNPTPT) is a heterocyclic compound that belongs to the thiazole family. It has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole has been studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other heterocyclic compounds, such as 4-cyano-4-phenyl-2-pyridylthiazole and 4-cyano-4-phenyl-2-pyridylthiophene. It has also been used as a building block for the synthesis of other organic compounds, such as arylthiazoles and arylthiophenes. Additionally, 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole has been used as a dye precursor in the synthesis of dyes, such as 1,3,5-triphenyl-2-thiazolyl and 1,3,5-triphenyl-2-thiophenyl.
Mecanismo De Acción
The mechanism of action of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which leads to an alteration in the activity of these proteins. This alteration in protein activity is thought to be responsible for the biochemical and physiological effects of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole has been studied for its potential biological effects. It has been found to have anti-inflammatory, anti-oxidative, and anti-tumor activities. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole has been found to increase the activity of certain enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions. Additionally, it is toxic and should be handled with caution.
Direcciones Futuras
The potential applications of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole are numerous and there are many possible future directions for research. For example, further research could be conducted on the biochemical and physiological effects of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole and its potential use as a therapeutic agent. Additionally, further research could be conducted on the synthesis of other compounds using 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole as a starting material. Additionally, further research could be conducted on the use of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole as a dye precursor in the synthesis of dyes. Finally, further research could be conducted on the mechanism of action of 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole and its potential use as a drug target.
Métodos De Síntesis
4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole can be synthesized via a two-step procedure. The first step involves the reaction of 4-cyanophenol with 4-phenyl-2-pyridine in the presence of an acid catalyst, such as sulfuric acid. This reaction results in the formation of the intermediate product 4-cyano-4-phenyl-2-pyridylthiazole. The second step involves the reaction of the intermediate product with sodium hydroxide in the presence of an aqueous solvent, such as methanol, to form the final product 4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole.
Propiedades
IUPAC Name |
4-[2-(4-phenylpyridin-2-yl)-1,3-thiazol-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3S/c22-13-15-6-8-17(9-7-15)20-14-25-21(24-20)19-12-18(10-11-23-19)16-4-2-1-3-5-16/h1-12,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKANBWDJHBFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-2-(4-phenyl-2-pyridyl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)



![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)








